molecular formula C14H28N2O B1464866 1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one CAS No. 1283926-56-6

1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one

Cat. No. B1464866
CAS RN: 1283926-56-6
M. Wt: 240.38 g/mol
InChI Key: OIDDHIOTKYAHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one is a compound with the molecular weight of 156.23 . It is also known by its IUPAC name, (1-acetyl-3-piperidinyl)methanamine .

Scientific Research Applications

Antineoplastic Agents

Piperidine derivatives, specifically 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been identified as potent antineoplastic (anti-cancer) agents. These compounds exhibit excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with significant tumor-selective toxicity. They act through mechanisms such as apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Additionally, they have shown promising antimalarial and antimycobacterial properties, with a good tolerance profile in toxicity studies conducted on mice. The structure-activity relationships and drug delivery systems for these compounds have been explored to further understand their potential as candidate antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of well-known drugs across various therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant, among others. Modifications to the piperazine nucleus have led to the discovery of molecules with significant medicinal potential. The flexibility of piperazine as a building block in drug discovery, particularly for designing molecules for various diseases, highlights its importance in medicinal chemistry. This suggests that derivatives related to "1-[3-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one" could also be explored for diverse therapeutic applications (A. Rathi et al., 2016).

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-3-5-8-13(4-2)14(17)16-9-6-7-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDDHIOTKYAHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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